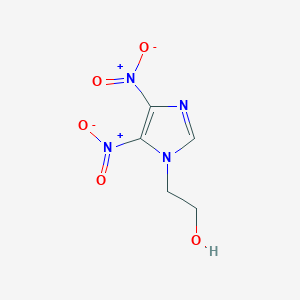
2-(4,5-dinitro-1H-imidazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. The presence of nitro groups at positions 4 and 5 of the imidazole ring makes this compound particularly interesting due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL typically involves the nitration of imidazole derivatives followed by the introduction of an ethanol group. One common method involves the nitration of 1H-imidazole using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions. The resulting 4,5-dinitro-1H-imidazole is then reacted with ethylene oxide in the presence of a base such as potassium hydroxide to yield 2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives of imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL and its derivatives often involves interactions with biological molecules such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4,5-DINITRO-1H-IMIDAZOLE: Lacks the ethanol group but shares the nitro-substituted imidazole core.
2-(1H-IMIDAZOL-1-YL)ETHAN-1-OL: Lacks the nitro groups but has the same ethanol-substituted imidazole structure.
1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHAN-1-OL: Contains a dichlorophenyl group instead of nitro groups.
Uniqueness
2-(4,5-DINITRO-1H-IMIDAZOL-1-YL)ETHAN-1-OL is unique due to the presence of both nitro groups and an ethanol moiety, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H6N4O5 |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
2-(4,5-dinitroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C5H6N4O5/c10-2-1-7-3-6-4(8(11)12)5(7)9(13)14/h3,10H,1-2H2 |
InChI Key |
CMYZHWIAUSMICT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1CCO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















